molecular formula C14H8Br2O2 B13021897 2,6-Dibromoanthracene-9,10(4aH,9aH)-dione

2,6-Dibromoanthracene-9,10(4aH,9aH)-dione

Cat. No.: B13021897
M. Wt: 368.02 g/mol
InChI Key: XNNSTWJSSSRGIV-UHFFFAOYSA-N
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Description

2,6-Dibromoanthracene-9,10(4aH,9aH)-dione is an organic compound that belongs to the family of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The presence of bromine atoms in the structure can significantly alter the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromoanthracene-9,10(4aH,9aH)-dione typically involves the bromination of anthracene-9,10-dione. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromoanthracene-9,10(4aH,9aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can remove the bromine atoms or reduce the quinone to a hydroquinone.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.

Scientific Research Applications

2,6-Dibromoanthracene-9,10(4aH,9aH)-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromoanthracene-9,10(4aH,9aH)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloroanthracene-9,10(4aH,9aH)-dione
  • 2,6-Diiodoanthracene-9,10(4aH,9aH)-dione
  • 2,6-Difluoroanthracene-9,10(4aH,9aH)-dione

Comparison

Compared to its analogs, 2,6-Dibromoanthracene-9,10(4aH,9aH)-dione may exhibit unique reactivity and properties due to the presence of bromine atoms. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C14H8Br2O2

Molecular Weight

368.02 g/mol

IUPAC Name

2,6-dibromo-4a,9a-dihydroanthracene-9,10-dione

InChI

InChI=1S/C14H8Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,9,11H

InChI Key

XNNSTWJSSSRGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2C1C(=O)C3=C(C2=O)C=CC(=C3)Br)Br

Origin of Product

United States

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